3-Amino-5-chloropicolinonitrile
Overview
Description
3-Amino-5-chloropicolinonitrile is an organic compound with the molecular formula C6H4ClN3. It is a white or off-white crystalline solid that is soluble in water and organic solvents such as alcohols and esters .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-5-chloropicolinonitrile is typically synthesized through a reduction reaction. One common method involves the reduction of 5-chloro-3-nitropicolinonitrile using iron powder in acetic acid. The reaction is carried out at a temperature range of 0°C to 20°C, and the mixture is stirred for approximately 2 hours until the starting material is consumed .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures to handle large quantities of reagents and products.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-chloropicolinonitrile undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The amino group can be oxidized under specific conditions.
Common Reagents and Conditions:
Reduction: Iron powder in acetic acid is commonly used for the reduction of nitro groups to amino groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products:
Reduction: Primary amines.
Substitution: Various substituted picolinonitriles.
Oxidation: Oxidized derivatives of picolinonitrile.
Scientific Research Applications
3-Amino-5-chloropicolinonitrile is utilized in several scientific research applications:
Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and catalysts.
Biology: It is investigated for its potential biological activities and interactions with biomolecules.
Industry: The compound is employed in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-chloropicolinonitrile involves its interaction with specific molecular targets and pathways. The amino and chloro groups on the picolinonitrile ring allow it to participate in various biochemical reactions. These interactions can influence enzyme activity, receptor binding, and other cellular processes, making it a valuable compound for drug discovery and development .
Comparison with Similar Compounds
5-Amino-3-chloropicolinonitrile: This compound has a similar structure but with the positions of the amino and chloro groups reversed.
3-Amino-5-bromopicolinonitrile: Similar to 3-Amino-5-chloropicolinonitrile but with a bromine atom instead of chlorine.
3-Amino-5-fluoropicolinonitrile: Contains a fluorine atom in place of chlorine.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-amino-5-chloropyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPHUHMTGIOLGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30708845 | |
Record name | 3-Amino-5-chloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30708845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
408538-29-4 | |
Record name | 3-Amino-5-chloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30708845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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